molecular formula C9H10O B094994 (4-Vinylphenyl)methanol CAS No. 1074-61-9

(4-Vinylphenyl)methanol

Cat. No. B094994
CAS RN: 1074-61-9
M. Wt: 134.17 g/mol
InChI Key: CLECMSNCZUMKLM-UHFFFAOYSA-N
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Description

(4-Vinylphenyl)methanol is a chemical compound that is part of a broader class of organic molecules where a vinyl group is attached to a phenyl ring which is further connected to a methanol moiety. This structure is significant in various chemical reactions and is often used as an intermediate in the synthesis of more complex molecules, including polymers and liquid crystal compounds.

Synthesis Analysis

The synthesis of compounds related to (4-Vinylphenyl)methanol involves multiple steps, including Grignard reactions, dehydration, hydrogenation, and Wittig reactions, among others. For instance, trans-4-(4'-methylphenyl)cyclohexylmethanol, a compound with a similar structure, was synthesized using a sequence of reactions starting from 1-bromo-4-methylbenzene, indicating the complexity and versatility of synthetic routes for such molecules . An improved synthesis method for a related compound, (4-ethenylphenyl)diphenyl methanol, has also been reported, which is used in the preparation of trityl functionalized polystyrene resins .

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Vinylphenyl)methanol has been studied using various spectroscopic methods and quantum-chemical calculations. For example, the structure of the phenyl vinyl ether–methanol complex was investigated to understand the noncovalent interactions, revealing a preference for hydrogen bonding over π-docking motifs . Additionally, the structure and reactivity of vinylcyclopropane radical cations, which are structurally related to (4-Vinylphenyl)methanol, were probed using ab initio calculations, showing the presence of two minima with Cs symmetry .

Chemical Reactions Analysis

Chemical reactions involving (4-Vinylphenyl)methanol derivatives are diverse. The electron-transfer photochemistry of vinylcyclopropane derivatives leads to ring-opened products through nucleophilic attack, demonstrating the reactivity of such compounds under radical cationic conditions . Moreover, the anodic oxidation of 4-phenylphenol in methanol results in the formation of methoxy-phenylcyclohexadienones, highlighting the potential for carbon-carbon bond-forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Vinylphenyl)methanol and its derivatives are influenced by the functional groups present in the molecule. For instance, the catalytic properties of 4-vinylpyridine-methyl vinyl ketone copolymer complexes, which contain structural elements similar to (4-Vinylphenyl)methanol, are affected by the content of coordination bonds to rhodium, impacting both reactivity and thermal stability . These properties are crucial for their application in catalysis, such as in the methanol carbonylation to produce acetic acid .

Scientific Research Applications

Application Summary

“(4-Vinylphenyl)methanol” is used in the synthesis of functional polymers via a combination of atom transfer radical polymerization and hydrosilation . Specifically, it is copolymerized with methyl methacrylate (MMA) to create a new type of polymer .

Methods of Application

The process involves copolymerizing methyl methacrylate (MMA) with (4-vinylphenyl)dimethylsilane (VPDS) in toluene via atom transfer radical polymerization (ATRP) . The presence of a silyl hydride bond is confirmed using MALDI-ToF, NMR, and IR spectra . The copolymer’s ability to undergo a hydrosilation reaction is confirmed by reacting it with allyl alcohol .

Results and Outcomes

The expected molecular weight increase of the final polymer after functionalization was in agreement with the observed molecular weight . This method can be used to control both the type and quantity of functionalization by varying the amount of VPDS in the monomer feed .

Synthesis of (4-Vinylphenyl)methanol

Application Summary

“(4-Vinylphenyl)methanol” can be synthesized from methyl 4-vinylbenzoate . This synthesis process could be used in various fields of chemistry where “(4-Vinylphenyl)methanol” is required as a reactant .

Methods of Application

Under nitrogen protection, the raw materials methyl 4-vinylbenzoate (1 mmol) and pinacolborane (2.5 mmol) are added. The catalyst LiOtBu (0.05mol) and the solvent tetrahydrofuran (1.0mL) are reacted at 100°C for 24h. Subsequently, 2 mol/L NaOH/MeOH solution (i.e., 2 mol of sodium hydroxide per liter of methanol) is added, and the mixture is stirred at room temperature overnight .

Results and Outcomes

The product separation yield of this synthesis process is 82% .

Material Safety and Handling

Application Summary

“(4-Vinylphenyl)methanol” is a chemical compound with the CAS Number: 1074-61-9 . It is used in various fields of chemistry and its safety and handling procedures are crucial for laboratory and industrial applications .

Results and Outcomes

Proper handling and storage of “(4-Vinylphenyl)methanol” can prevent accidents and ensure safety in the laboratory or industrial setting .

Safety And Hazards

The safety information for (4-Vinylphenyl)methanol indicates that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(4-ethenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLECMSNCZUMKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370612
Record name (4-Vinylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Vinylphenyl)methanol

CAS RN

1074-61-9
Record name 4-Vinylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Vinylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-VINYLBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
A Hirao, K Kitamura, K Takenaka, S Nakahama - Macromolecules, 1993 - ACS Publications
Anionic polymerization behaviors of nine styrene derivatives with hydroxy functions protected with tert-butyldimethylsilyl groups, eg, ferf-butyldimethylsilyl ethers of 4-vinylphenol (la),(4-…
Number of citations: 57 pubs.acs.org
S Jayakumar, H Li, Y Zhao, J Chen… - Chemistry–An Asian …, 2017 - Wiley Online Library
Cocatalyst‐free ionic liquid (IL)‐based porous polymers (P x ‐V y ‐OH z R) functionalized with an intermolecular hydroxyl group were prepared by means of radical copolymerization of 1…
Number of citations: 26 onlinelibrary.wiley.com
J Vaugh - 2005 - scholarworks.iu.edu
The goal of my research has been to develop a molecularly imprinted polymer matrix that mimics the transition state of acetylcholinesterase binding to a phosphonate. The monomer is …
Number of citations: 2 scholarworks.iu.edu
PCB Page, SM Allin, SJ Dilly… - Synthetic …, 2007 - Taylor & Francis
The synthesis of several novel polymer‐supported aziridine‐containing aminoalcohol chiral ligands has been accomplished, and the polymers have been used as ligands for the …
Number of citations: 6 www.tandfonline.com
PJM Stals, TNT Phan, D Gigmes… - Journal of Polymer …, 2012 - Wiley Online Library
Several (protected) amine and alcohol functionalized styrene monomers were synthesized via readily accessible synthetic routes. The controlled radical copolymerization of these …
Number of citations: 15 onlinelibrary.wiley.com
X Zheng, CW Jones, M Weck - Advanced Synthesis & Catalysis, 2008 - Wiley Online Library
Through systematic variations of the length of oligo(ethylene glycol)‐based linkers and the catalyst density of poly(styrene)‐supported cobalt‐salen catalysts, we have elucidated an …
Number of citations: 74 onlinelibrary.wiley.com
E Evi - 2009 - collectionscanada.gc.ca
Our research focuses on developing a synthetic route for hybrid materials with possible magnetic properties by entrapping and immobilizing an organic free radical into an inorganic-…
Number of citations: 2 www.collectionscanada.gc.ca
Y Gao, C He, FL Qing - Journal of Polymer Science Part A …, 2011 - Wiley Online Library
A series of polyhedral oligomeric silsesquioxane (POSS) based hybrid copolymers poly(POSS‐co‐methyl methacrylate −co‐ 4‐vinylbenzyl fluoroether carboxylate) (P(POSS‐MMA‐…
Number of citations: 40 onlinelibrary.wiley.com
CO Hayes, P Chen, RP Thedford, CJ Ellison… - …, 2016 - ACS Publications
… 4-Vinylphenyl methanol and 5-norbornene methanol were prepared via literature methods from commercially available starting materials, (12-14) as depicted in Scheme 2. …
Number of citations: 27 pubs.acs.org
C Zhang, J Li, J Zhang, L Zhang… - Polymers for Advanced …, 2010 - Wiley Online Library
A series of hyperbranched polystyrene copolymers were synthesized by atom transfer radical self‐condensing vinyl copolymerization (ATR‐SCVCP) of p‐chloromethylstyrene (CMS) …
Number of citations: 16 onlinelibrary.wiley.com

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